molecular formula C11H7ClN2O3S B206137 N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide CAS No. 5356-56-9

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B206137
CAS No.: 5356-56-9
M. Wt: 282.7 g/mol
InChI Key: PUABAHPYKYPLMP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

Future Directions

Thiophene and its substituted derivatives, including “N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide”, have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

The synthesis of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the amine group of 4-chloro-2-nitroaniline and the carboxyl group of thiophene-2-carboxylic acid.

Chemical Reactions Analysis

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, thiophene derivatives can inhibit kinases or modulate receptor activity, leading to therapeutic effects . The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

This compound is unique due to the presence of both a nitro group and a chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUABAHPYKYPLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385758
Record name N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-56-9
Record name N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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